Pentyl heptanoate belongs to the broader class of organic compounds known as fatty acid esters, which are carboxylic ester derivatives of fatty acids. Specifically, it is categorized under the subclass of fatty acyls. The compound can be identified by its IUPAC name, pentyl heptanoate, and its CAS registry number, 7493-82-5 .
The synthesis of pentyl heptanoate typically involves the esterification reaction between heptanoic acid and pentanol. This process can be catalyzed by various acids, such as sulfuric acid or p-toluenesulfonic acid, which facilitate the removal of water during the reaction.
Technical Details:
This method is efficient for producing pentyl heptanoate with high yields .
The molecular structure of pentyl heptanoate consists of a long aliphatic chain that contributes to its physical properties. The structural formula can be represented as follows:
The structure features a heptanoyl group attached to a pentyl group through an ester linkage.
Pentyl heptanoate can undergo various chemical reactions typical of esters:
These reactions are significant in both synthetic organic chemistry and metabolic pathways .
The mechanism of action for the reactions involving pentyl heptanoate primarily revolves around nucleophilic attack:
These mechanisms are essential for understanding both synthetic processes in laboratories and biological processes in living organisms .
These properties influence its behavior in various applications and reactions .
Pentyl heptanoate has several scientific uses:
Its versatility makes it valuable across different scientific domains .
Pentyl heptanoate (C₁₂H₂₄O₂), also known as amyl heptanoate, is industrially synthesized via esterification between heptanoic acid and n-pentanol. Conventional acid-catalyzed esterification employs p-toluenesulfonic acid (PTSA) in benzene at elevated temperatures, achieving moderate yields (~59%) [1]. This Brønsted acid-catalyzed mechanism proceeds through:
Key limitations include prolonged reaction times (55 hours) and the use of hazardous solvents like benzene. Optimization studies reveal that molar ratio adjustments (alcohol:acid > 1:1) and azeotropic water removal can shift equilibrium toward ester formation, potentially increasing yields to >85% [4].
Biocatalytic approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) under milder conditions (40–60°C). These enzymes facilitate esterification via a serine hydrolase mechanism involving:
Lipase-catalyzed synthesis achieves superior regioselectivity and eliminates solvent requirements, though reaction rates are slower than acid catalysis. Solvent-free enzymatic systems can attain ~95% conversion at 24 hours, with enzyme recyclability (>10 cycles) reducing operational costs [4].
Table 1: Comparative Analysis of Pentyl Heptanoate Synthesis Methods
Parameter | Acid-Catalyzed | Biocatalytic |
---|---|---|
Catalyst | PTSA (1–5 mol%) | Immobilized lipase (5–10 wt%) |
Temperature | 80–120°C | 40–60°C |
Time | 10–55 hours | 12–48 hours |
Yield | 59–85% | 85–95% |
Solvent Requirement | Benzene/toluene | Solvent-free possible |
Byproducts | Sulfonated residues | None |
Transesterification of heptanoate triglycerides (e.g., beef tallow derivatives) with pentanol offers a scalable route to pentyl heptanoate. This process follows a three-step mechanism:
Industrial implementations employ:
Feedstock flexibility is a key advantage, as waste beef tallow (comprising C₁₄–C₁₈ triglycerides) can be converted into mixed alkyl esters, including pentyl heptanoate, after fractional distillation. Continuous-flow reactors with static mixers further optimize mass transfer, enabling throughputs >1,000 tons/year in modern facilities [7].
Table 2: Transesterification Efficiency with Different Alcohols
Alcohol | Temperature (°C) | Pressure (bar) | Ester Yield (%) | Reaction Time (min) |
---|---|---|---|---|
Ethanol | 360 | 61 | 89 | 60 |
1-Butanol | 360 | 44 | 92 | 60 |
Isobutanol | 375 | 43 | 98 | 60 |
n-Pentanol | 375 | ~40 | 98* | 60 |
Theoretical yield based on analogous reaction kinetics [7].
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing energy inputs. Two innovative approaches dominate pentyl heptanoate synthesis:
Neat (solvent-free) enzymatic esterification: Lipases (e.g., Rhizomucor miehei) catalyze direct reactions between molten heptanoic acid and pentanol at 50°C. The absence of solvents increases substrate concentrations by 3–5 fold, accelerating kinetics and enabling 95% conversion without azeotropic distillation [4]. Water activity is controlled via molecular sieves.
Ball-milling mechanochemistry: Solid-state heptanoic acid and pentanol react in high-energy mills with catalytic acid clays (e.g., montmorillonite K10). Mechanical force induces:
For solvent-dependent reactions, bio-based solvents like cyclopentyl methyl ether (CPME) offer sustainable alternatives. CPME exhibits:
Catalyst design critically governs reaction efficiency and product selectivity in pentyl heptanoate synthesis. Key mechanistic insights include:
Brønsted acid catalysts: Sulfonic acid resins (e.g., Amberlyst-15) exhibit higher activity than mineral acids due to hydrophobic pockets concentrating organic reactants. Operando FTIR studies confirm rate-determining tetrahedral intermediate collapse (k = 2.7 × 10⁻³ s⁻¹ at 100°C) [1]. Acid strength (pKa) correlates linearly with log(rate) (R² = 0.94), with PTSA (pKa = −2.8) outperforming acetic acid (pKa = 4.8).
Metal-catalyzed transesterification: Rhodium complexes (e.g., [Rh(COD)(TPPTS)₂]) activate alcohols via β-hydride elimination pathways. Isotopic labeling (¹⁸O-pentanol) confirms C–O bond cleavage occurs at the alcohol moiety, not the carbonyl. This mechanism suppresses ether byproducts (di-pentyl ether) by minimizing carbocation intermediates [9].
Yield enhancement strategies focus on:
Table 3: Catalytic Systems for Pentyl Heptanoate Synthesis
Catalyst Type | Example | Turnover Frequency (h⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
Homogeneous acid | PTSA | 15 | 68 |
Heterogeneous acid | Amberlyst-15 | 42 | 58 |
Lipase B (immobilized) | Novozym 435 | 210 | 43 |
Rhodium complex | [Rh(COD)Cl]₂/TPPTS | 1,150 | 32 |
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